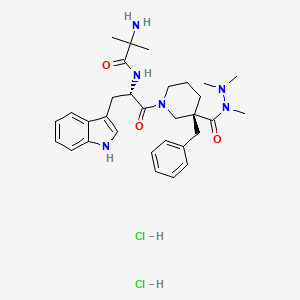
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is a useful research compound. Its molecular formula is C5H10ClN2.BF4 and its molecular weight is 220.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Utility in Chlorination, Oxidation, Reduction, and Rearrangement Reactions : 2-Chloro-1,3-dimethylimidazolinium chloride, a related compound, is useful for chlorination, oxidation, reduction, and rearrangement under nearly neutral conditions (Isobe & Ishikawa, 1999).
Formation of Liquid Clathrates in Ionic Liquid-Aromatic Mixtures : Imidazolium-containing ionic liquids, including those with tetrafluoroborate, can form liquid clathrates when mixed with aromatic hydrocarbons, leading to the trapping of aromatic solutes in the solid state (Holbrey et al., 2003).
Synthesis of Carbene Complexes of Phosphorus(V) Fluorides : The compound has been used for the synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups, enabling the synthesis of salts used as ionic liquids (Böttcher et al., 2014).
Application in Ruthenium-Catalyzed Transfer Hydrogenation : A derivative of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate has been used as a starting material for the preparation of ligands in ruthenium-catalyzed transfer hydrogenation (Volbeda, Jones, & Tamm, 2014).
Regioselective Fluorination of Imidazo[1,2-a]pyridines : The compound has been used in regioselective synthesis of fluorinated imidazo[1,2-a]pyridines, indicating its utility in electrophilic fluorination processes (Liu et al., 2015).
Efficient Coupling of α,α-Dimethyl Amino Acid : 2-Chloro-1,3-dimethylimidazolidium hexafluorophosphate has been demonstrated to be an efficient coupling agent for amino acids, showcasing its potential in peptide synthesis (Akaji, Kuriyama, & Kiso, 1994).
Transformation of Alcohols to Alkyl Chlorides : A related compound, 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, has been used to transform alcohols into alkyl chlorides, indicating potential applications in organic synthesis (Mukaiyama, Shoda, & Watanabe, 1977).
Identification of Supramolecular Aggregates in Solution : The interactions between 1,3-dialkylimidazolium cations and tetrafluoroborate anions have been studied, showing their potential as supramolecular aggregates in solution (Consorti et al., 2005).
Mechanism of Action
Target of Action
It’s known to be used as a reagent in the synthesis of various compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
It’s known to act as an activating agent in the total synthesis of macroviracin a, cycloviracin b1, and cyclic silanes . This suggests that it may facilitate the formation of bonds in these compounds, possibly through a coupling reaction .
Biochemical Pathways
Given its role in the synthesis of various compounds , it’s likely that it influences multiple biochemical pathways depending on the specific context of its use.
Result of Action
As a reagent, it’s known to facilitate the synthesis of various compounds , suggesting that its primary effect is to enable or enhance certain chemical reactions.
Safety and Hazards
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be used in the esterification of C-terminal amino acids to Wang resin without racemization and for coupling α,α-dimethyl amino acids . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Molecular Mechanism
It is known to be involved in the esterification of C-terminal amino acids and the coupling of α,α-dimethyl amino acids
Properties
IUPAC Name |
2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXKEIRISBKRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BClF4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153433-26-2 |
Source


|
| Record name | 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153433-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5alpha)]-](/img/no-structure.png)

![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)

![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)

![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B1146633.png)

